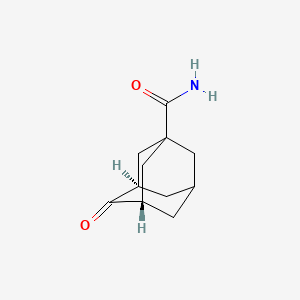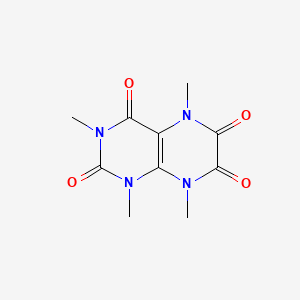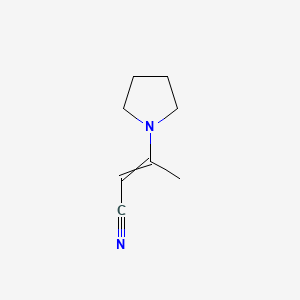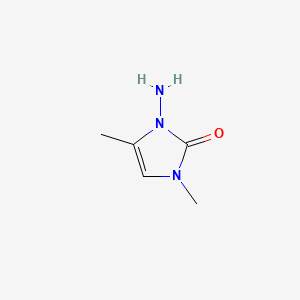
(3R,5S)-4-oxoadamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxoadamantane-1-carboxamide is a chemical compound with the molecular formula C11H15NO2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique structural properties, which make it a valuable building block in various chemical syntheses and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxoadamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the oxidation of adamantane to form 4-oxoadamantane, followed by the introduction of a carboxamide group. This can be achieved through various chemical reactions, including:
Oxidation: Adamantane is oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form 4-oxoadamantane.
Industrial Production Methods
Industrial production of 4-oxoadamantane-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxoadamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Higher oxidation state derivatives of adamantane.
Reduction: Alcohol derivatives of 4-oxoadamantane-1-carboxamide.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
4-Oxoadamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of 4-oxoadamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxoadamantane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Adamantane derivatives: Various functionalized adamantane compounds with different substituents.
Uniqueness
4-Oxoadamantane-1-carboxamide stands out due to its unique combination of stability, rigidity, and functional group versatility. This makes it a valuable compound for diverse applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(3R,5S)-4-oxoadamantane-1-carboxamide |
InChI |
InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14)/t6?,7-,8+,11? |
Clave InChI |
WBKQGUVLWVPHQU-ZGNHZNFISA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)C(=O)N |
SMILES canónico |
C1C2CC3CC(C2)(CC1C3=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)



![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)







